[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine
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Overview
Description
[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with an oxadiazole ring, and a methanamine group attached to the oxadiazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme involved in the metabolism of various drugs and xenobiotics.
Biochemical Pathways
Compounds with similar structures have been found to inhibitSirtuin 2 (SIRT2) , a member of the sirtuin family of proteins. SIRT2 has been implicated in various diseases, including cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Result of Action
Similar compounds have shown inhibitory activity against sirt2 , which could potentially lead to therapeutic effects in diseases where SIRT2 is implicated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with suitable amines and formaldehyde in ethanol . The reaction conditions often require refluxing and subsequent purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic compounds.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted furan and oxadiazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
[5-(Pyridin-3-yl)furan-2-yl]methanamine: Similar structure but with a pyridine ring instead of an oxadiazole ring.
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Contains a thiol group instead of a methanamine group.
2,5-Furandicarboxylic Acid: A furan derivative used in polymer synthesis.
Uniqueness
[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine is unique due to its combination of a furan ring and an oxadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-4-6-9-7(12-10-6)5-2-1-3-11-5/h1-3H,4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNGKMYQHYNSPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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